3-Formyl-1h-indazole-4-carboxylic acid
Overview
Description
3-Formyl-1h-indazole-4-carboxylic acid is a compound with the molecular formula C9H6N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-formyl-1H-indazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-indazole derivatives has been studied extensively. A practical synthesis of 1H-indazole is presented in one study, where a hydrogen bond propelled mechanism is proposed . Another study discusses the synthesis of indazole derivatives from 2-fluorobenzaldehyde and hydrazine .Molecular Structure Analysis
The InChI code for 3-Formyl-1h-indazole-4-carboxylic acid is 1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole derivatives have been explored in various studies. For instance, one study presents a new mechanism related to the synthesis of indazole . Another study discusses the reaction between benzonitrile and hydrazine under certain conditions .Physical And Chemical Properties Analysis
3-Formyl-1h-indazole-4-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 190.16 .Scientific Research Applications
Antiproliferative Activity
3-Formyl-1H-indazole-4-carboxylic acid and its derivatives have shown interesting antiproliferative activity. For instance, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibited cell growth in various neoplastic cell lines at concentrations lower than 1 μM. These compounds specifically caused a block in the G0–G1 phase of the cell cycle .
Anti-Inflammatory Properties
In some studies, 3-formyl-1H-indazole-4-carboxylic acid derivatives demonstrated anti-inflammatory effects. For instance, certain derivatives exhibited inhibition of paw edema by 76–77% within 3 hours. These findings suggest potential applications in managing inflammatory conditions .
Imidazole Moiety in Drug Design
3-Formyl-1H-indazole-4-carboxylic acid contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazole-based compounds have been widely explored in drug design due to their diverse biological activities. Researchers have investigated the role of imidazole-containing molecules in various therapeutic contexts, including antimicrobial, antifungal, and anticancer agents .
Metal Complexes and Catalysis
Indazole derivatives, including 3-formyl-1H-indazole-4-carboxylic acid, can form stable complexes with transition metals. These metal complexes have potential applications in catalysis, such as oxidation reactions or asymmetric transformations. Researchers have explored their use as ligands in coordination chemistry .
Photophysical Properties
Indazole-based compounds often exhibit interesting photophysical properties, including fluorescence. Researchers have investigated the luminescent behavior of 3-formyl-1H-indazole-4-carboxylic acid and related derivatives. These properties could find applications in sensors, imaging, or optoelectronic devices .
Building Blocks for Organic Synthesis
3-Formyl-1H-indazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the formyl group or modifying the indazole ring. Its versatility makes it useful in designing novel compounds for various applications .
Safety and Hazards
Future Directions
The future directions for the study of 1H-indazole derivatives are vast. One study suggests that these compounds could be used in the field of luminescent materials with biomedical applications . Another study discusses the potential of these compounds in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mechanism of Action
Target of Action
3-Formyl-1h-indazole-4-carboxylic acid is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indazole derivatives, in general, are known for their broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with various cellular targets leading to diverse biochemical changes.
Biochemical Pathways
Indazole derivatives have been found in many important synthetic drug molecules, suggesting they may affect a variety of biochemical pathways .
Result of Action
Given the broad range of biological activities of indazole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Action Environment
Like other indazole derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-formyl-2H-indazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPWQPGPGVUFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1h-indazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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